molecular formula C14H10N2O2S2 B7689486 (E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B7689486
M. Wt: 302.4 g/mol
InChI Key: QZAPCEXAPTYQID-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as HM-11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinones and has been found to possess a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of (E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has potent antimicrobial activity against a wide range of bacteria and fungi.
Biochemical and Physiological Effects:
(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been found to have numerous biochemical and physiological effects. It has been shown to reduce blood glucose levels in diabetic rats, indicating its potential as an antidiabetic agent. It has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. Additionally, it has been shown to have antioxidant activity, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is its broad range of biological activities, making it a promising candidate for drug development. However, its synthesis is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on (E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Another area of interest is its potential as an antidiabetic agent, as it has been found to reduce blood glucose levels in animal models. Additionally, further studies are needed to fully elucidate its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of (E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 2-aminothiophenol in the presence of an acid catalyst. The resulting product is a yellow crystalline solid with a melting point of 230-232°C.

Scientific Research Applications

(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases.

properties

IUPAC Name

(5E)-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c1-7-2-3-8-5-9(12(17)15-10(8)4-7)6-11-13(18)16-14(19)20-11/h2-6H,1H3,(H,15,17)(H,16,18,19)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAPCEXAPTYQID-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.